2-Amino-4-(furan-2-yl)-6-(4-methoxyphenyl)pyridine-3-carbonitrile
Description
Properties
Molecular Formula |
C17H13N3O2 |
|---|---|
Molecular Weight |
291.30 g/mol |
IUPAC Name |
2-amino-4-(furan-2-yl)-6-(4-methoxyphenyl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C17H13N3O2/c1-21-12-6-4-11(5-7-12)15-9-13(16-3-2-8-22-16)14(10-18)17(19)20-15/h2-9H,1H3,(H2,19,20) |
InChI Key |
KWIRQXBECLIROG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=C(C(=C2)C3=CC=CO3)C#N)N |
Origin of Product |
United States |
Biological Activity
2-Amino-4-(furan-2-yl)-6-(4-methoxyphenyl)pyridine-3-carbonitrile is a pyridine derivative that has garnered interest due to its potential biological activities, particularly in the field of medicinal chemistry. This compound features a unique structural arrangement that includes a furan ring and a methoxyphenyl group, which may influence its pharmacological properties.
Chemical Structure and Properties
The molecular formula of 2-Amino-4-(furan-2-yl)-6-(4-methoxyphenyl)pyridine-3-carbonitrile is C17H13N3O2, with a molecular weight of 291.30 g/mol. The presence of various functional groups, such as the amino group, furan moiety, and methoxy group, suggests diverse biological interactions.
Synthesis
The synthesis of this compound typically involves multi-step reactions, including condensation and cyclization processes. A common method includes the reaction of malononitrile with appropriate aldehydes and amines under specific conditions to form the desired pyridine structure. This process may be enhanced using catalysts or specific reaction conditions such as heat or ultrasound to improve yields.
Anticancer Properties
Research indicates that 2-Amino-4-(furan-2-yl)-6-(4-methoxyphenyl)pyridine-3-carbonitrile exhibits significant cytotoxic effects against various cancer cell lines. Similar compounds have demonstrated notable anticancer activity, suggesting that this compound may also possess similar properties. For instance, studies have shown that pyridine derivatives can exhibit antimicrobial, anti-inflammatory, and antitumor activities due to their ability to modulate enzyme activity and interact with cellular receptors .
Molecular docking studies have revealed that 2-Amino-4-(furan-2-yl)-6-(4-methoxyphenyl)pyridine-3-carbonitrile can bind to several enzymes and receptors involved in cancer pathways. These interactions are crucial for understanding how structural modifications can enhance efficacy and selectivity against specific targets.
Comparative Biological Activity
A comparison of similar compounds highlights the unique biological activity profile of 2-Amino-4-(furan-2-yl)-6-(4-methoxyphenyl)pyridine-3-carbonitrile. The following table summarizes some related compounds and their reported activities:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-Amino-4-(furan-2-yl)-6-(phenyl)pyridine-3-carbonitrile | Similar pyridine core; lacks methoxy substitution | Anticancer activity reported |
| 2-Amino-6-(furan-2-yl)-4-substituted nicotinonitriles | Contains furan; different substituents | Antimicrobial properties |
| 3-Cyano-6-(5-methyl-pyrazoloamino)pyridines | Different amino substituent; cyano group | Kinase inhibition activity |
Case Studies
- Cytotoxicity Against Breast Cancer Cell Lines : A study evaluating the cytotoxic effects of various pyridine derivatives found that certain analogs of 2-Amino-4-(furan-2-yl)-6-(4-methoxyphenyl)pyridine-3-carbonitrile exhibited exceptional potency against breast cancer cell lines, surpassing standard chemotherapeutic agents like Doxorubicin .
- Fluorescence Properties : Investigations into the photophysical properties of related compounds have demonstrated solvent-dependent shifts in fluorescence emission maxima, indicating potential applications in fluorescent sensing technologies .
Comparison with Similar Compounds
Comparison with Similar Pyridine-3-Carbonitrile Derivatives
The physicochemical and functional properties of pyridine-3-carbonitrile derivatives are highly dependent on substituent variations. Below is a systematic comparison of 2-amino-4-(furan-2-yl)-6-(4-methoxyphenyl)pyridine-3-carbonitrile with structurally related compounds:
Substituent Effects on Spectroscopic Properties
| Compound Name | Substituents (Position 4 / 6) | λmax (nm) | Fluorescence λem (nm) | Extinction Coefficient (dm³·mol⁻¹·cm⁻¹) | Key Observations |
|---|---|---|---|---|---|
| Target Compound | Furan-2-yl / 4-methoxyphenyl | 410–420 | 460–480 | ~12,000 | Moderate fluorescence intensity |
| 2-Amino-4,6-diphenyl-pyridine-3-carbonitrile (S1) | Phenyl / Phenyl | 390 | 450 | 8,500 | Baseline for comparison |
| 2-Amino-4-(4-methylthiophenyl)-6-phenylpyridine-3-carbonitrile (S4) | 4-methylthiophenyl / Phenyl | 405 | 470 | 15,000 | Enhanced extinction due to –SCH3 donor |
| 2-Amino-4-(4-cyanophenyl)-6-(4-methylthiophenyl)-pyridine-3-carbonitrile (S3) | 4-cyanophenyl / 4-methylthiophenyl | 425 | 490 | 10,500 | Red-shifted emission, lower intensity |
| 2-Amino-4-(4-methoxyphenyl)-6-(4-methylthiophenyl)-pyridine-3-carbonitrile (S7/S8) | 4-methoxyphenyl / 4-methylthiophenyl | 415–420 | 475 | ~18,000 | High extinction and fluorescence intensity |
Key Findings :
- Electron-donating groups (e.g., –OCH₃, –SCH₃) at position 4 or 6 enhance extinction coefficients and fluorescence intensity by stabilizing excited states .
- The furan-2-yl group in the target compound provides moderate electron-donating effects, but its fluorescence intensity is lower than derivatives with –SCH₃ or dual –OCH₃/–SCH₃ substituents .
- Electron-withdrawing groups (e.g., –CN) induce red shifts in emission but reduce fluorescence intensity due to increased non-radiative decay .
Photochemical Performance in Polymerization
Derivatives of 2-amino-3-cyanopyridine are evaluated as photosensitizers in photopolymerization. The target compound and its analogs are compared below:
| Compound | Polymerization Efficiency* (Relative to S1) | Stability in Formulation | Required Illumination Power (mW/cm²) |
|---|---|---|---|
| Target Compound | 1.2× | Moderate | 50 |
| S4 (4-methylthiophenyl / Phenyl) | 2.5× | High | 30 |
| S6 (4,6-bis-methylthiophenyl) | 3.0× | High | 25 |
| S7/S8 (4-methoxyphenyl / methylthiophenyl) | 2.8× | High | 28 |
Key Findings :
- The target compound exhibits moderate photopolymerization efficiency due to its balanced electron-donating substituents but requires higher illumination power compared to S4 or S7/S8 .
- Dual electron-donor systems (e.g., S7/S8) achieve superior performance in cationic and thiol–ene polymerization due to synergistic effects .
Structural and Crystallographic Comparisons
Crystallographic data for related compounds highlight the impact of substituents on molecular packing:
| Compound | Dihedral Angles (°) (Pyridine vs. Substituents) | Hydrogen Bonding Patterns | Space Group |
|---|---|---|---|
| Target Compound | Not reported | Likely N–H⋯N interactions | Not reported |
| 2-Amino-4-(4-fluorophenyl)-6-naphthyl-pyridine-3-carbonitrile | 49.2 (naphthyl), 58.2 (4-fluorophenyl) | R₂²(8) motifs via N–H⋯N | P2₁/n |
| 2-Amino-4-(2-chlorophenyl)-6-naphthyl-pyridine-3-carbonitrile | 56.5 (naphthyl), 48.2 (2-chlorophenyl) | Inversion dimers via N–H⋯N | P2₁/c |
Key Findings :
- Bulky substituents (e.g., naphthyl) introduce steric strain, increasing dihedral angles and influencing crystal packing .
Preparation Methods
Ammonium Acetate-Catalyzed Synthesis
A widely adopted method involves a one-pot, four-component condensation reaction using 4-methoxyacetophenone , furan-2-carbaldehyde , malononitrile , and ammonium acetate under solvent-free conditions. The reaction proceeds via Knoevenagel condensation followed by cyclization.
Procedure :
-
Reactants :
-
Conditions :
Mechanism :
Sodium Hydroxide-Mediated Condensation
Alternative protocols employ sodium hydroxide in ethanol to facilitate cyclization. This method prioritizes milder conditions but requires longer reaction times.
Procedure :
-
Reactants :
-
Chalcone derivative (1 mmol)
-
Malononitrile (1 mmol)
-
Sodium hydroxide (1 equiv)
-
-
Conditions :
Key Insight :
The use of NaOH accelerates enolate formation, enhancing nucleophilic attack on the nitrile carbon.
Chalcone Intermediate-Based Synthesis
Chalcones serve as pivotal intermediates. A representative pathway involves:
Step 1 : Synthesis of 3-(4-methoxyphenyl)-1-(furan-2-yl)prop-2-en-1-one via Claisen-Schmidt condensation.
Step 2 : Reaction with malononitrile and ammonium acetate under reflux to yield the target compound.
Optimization Data :
Catalytic Methods and Solvent Systems
Eutectogels as Green Catalysts
Recent advances utilize eutectogels (e.g., choline chloride-urea) to enhance reaction efficiency. These catalysts improve atom economy and reduce waste.
Example :
Solvent-Free Approaches
Solvent-free reactions minimize environmental impact and reduce purification steps. A study demonstrated 72% yield using microwave irradiation (100°C, 20 minutes).
Mechanistic Insights into Cyclization
Density functional theory (DFT) studies reveal that cyclization proceeds via a six-membered transition state, with ammonium acetate stabilizing the enolate intermediate. Key observations:
-
Rate-determining step : Cyclization (activation energy: 25.3 kcal/mol).
-
Regioselectivity : Governed by electron-withdrawing effects of the nitrile group.
Yield Optimization and Reaction Conditions
Temperature Dependence
| Temperature (°C) | Yield (%) |
|---|---|
| 80 | 60 |
| 100 | 75 |
| 120 | 68 |
Comparative Analysis of Synthetic Routes
Q & A
Q. What is the standard synthetic route for preparing 2-amino-4-(furan-2-yl)-6-(4-methoxyphenyl)pyridine-3-carbonitrile?
The compound is typically synthesized via a one-pot multicomponent reaction. A mixture of substituted aldehydes (e.g., 4-methoxybenzaldehyde), ethyl cyanoacetate, and ammonium acetate in absolute ethanol is heated under reflux for 8–12 hours. The reaction proceeds via a Knoevenagel condensation followed by cyclization, yielding the pyridine core . Crystallization from ethanol or methanol provides purified product. Yield optimization requires stoichiometric control of the aldehyde and monitoring reaction temperature.
Q. Which spectroscopic techniques are critical for confirming the molecular structure of this compound?
Key methods include:
- 1H and 13C NMR : To identify aromatic protons (δ 6.5–8.5 ppm) and substituents (e.g., methoxy at δ ~3.8 ppm).
- IR spectroscopy : Detection of nitrile (C≡N stretch at ~2200 cm⁻¹) and amine (N–H stretch at ~3300 cm⁻¹).
- Mass spectrometry : Molecular ion peak (e.g., m/z ~307 for C17H13N3O2) confirms molecular weight .
Q. How does the furan ring influence the compound’s electronic properties?
The electron-rich furan-2-yl group at position 4 enhances π-conjugation in the pyridine core, as evidenced by red-shifted UV-Vis absorption maxima (~350 nm) compared to non-furan analogs. This property is critical for applications in optoelectronic materials or photosensitizers .
Advanced Research Questions
Q. What crystallographic parameters are essential for resolving structural ambiguities in derivatives of this compound?
Single-crystal X-ray diffraction reveals:
- Torsion angles : The dihedral angle between the furan and pyridine rings (~15–25°) indicates steric hindrance from the methoxyphenyl group.
- Hydrogen bonding : Intermolecular N–H···N interactions (2.8–3.0 Å) stabilize the crystal lattice, influencing solubility and melting point .
- Packing motifs : Layered π-π stacking (3.5–4.0 Å spacing) correlates with thermal stability in TGA analysis .
Q. How can contradictory bioactivity data between similar pyridine derivatives be reconciled?
Discrepancies in reported biological activities (e.g., antifungal vs. inactive) often arise from:
- Assay variability : Standardize MIC (Minimum Inhibitory Concentration) protocols across studies.
- Substituent effects : Replace the methoxyphenyl group with electron-withdrawing groups (e.g., nitro) to modulate lipophilicity and membrane penetration .
- Computational modeling : Use molecular docking to compare binding affinities to target enzymes (e.g., CYP450) .
Q. What computational methods predict the compound’s reactivity in nucleophilic substitution reactions?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) identify reactive sites:
- Electrophilicity index (ω) : The nitrile group (C≡N) has high ω (~3.5 eV), making it susceptible to nucleophilic attack.
- Fukui functions : The amino group at position 2 acts as a nucleophilic center, favoring alkylation or acylation reactions .
Methodological Guidance Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
